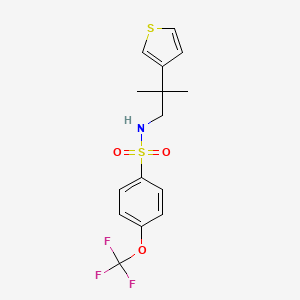
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as "compound 25" and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Applications
A study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. This highlights the compound's potential as a therapeutic agent [Ş. Küçükgüzel et al., 2013].
Catalytic and Biochemical Properties
Research by Miura et al. (1998) explored the reactions of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, facilitated by a palladium-copper catalyst system under air, to produce derivatives with high yields. This study contributes to the understanding of catalytic processes involving similar chemical structures [M. Miura et al., 1998].
Anticancer Activity
Pişkin et al. (2020) synthesized new derivatives of zinc phthalocyanine substituted with benzenesulfonamide groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield for Type II photodynamic therapy mechanisms. This indicates the compound's remarkable potential for cancer treatment [M. Pişkin et al., 2020].
Enzyme Inhibition for Therapeutic Use
Casini et al. (2002) synthesized sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, demonstrating strong affinity towards carbonic anhydrase isozymes, indicating potential for therapeutic applications including intraocular pressure lowering [A. Casini et al., 2002].
Molecular Docking and Antimicrobial Activity
Ghorab et al. (2017) focused on the synthesis and antimicrobial activity of novel thiourea derivatives bearing the benzenesulfonamide moiety. The study revealed that some compounds exhibited high activity against Mycobacterium tuberculosis, demonstrating the potential for developing new antimicrobial agents [M. Ghorab et al., 2017].
Propiedades
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S2/c1-14(2,11-7-8-23-9-11)10-19-24(20,21)13-5-3-12(4-6-13)22-15(16,17)18/h3-9,19H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXTGARRFYFAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

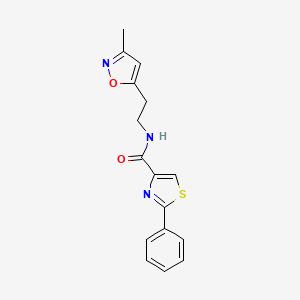
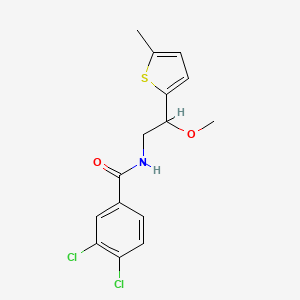
![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)
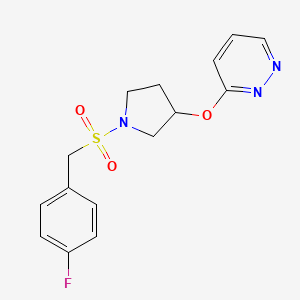
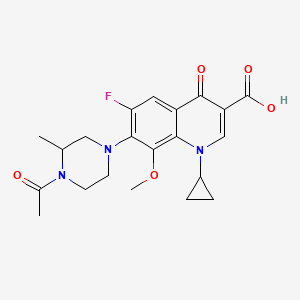
![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)
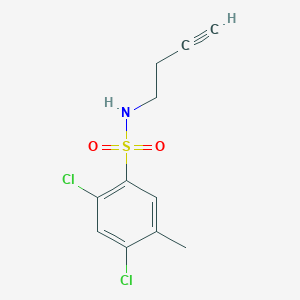
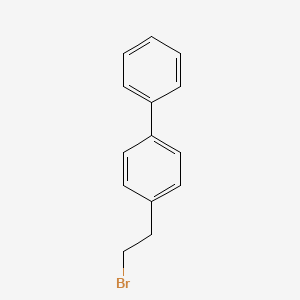
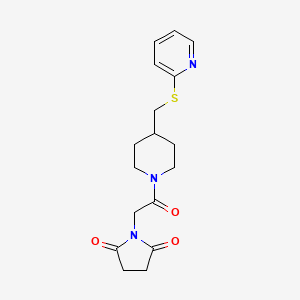
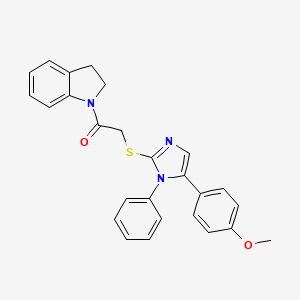
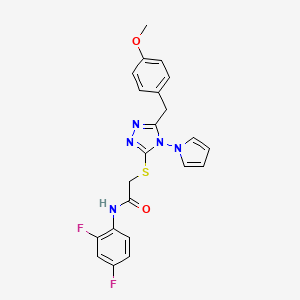
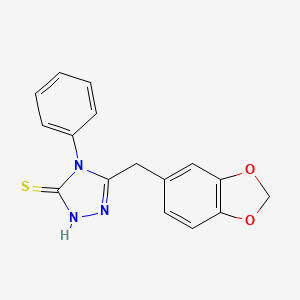
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)